molecular formula C22H14ClFN4OS B11209612 2-Chloro-7-(2-fluorophenyl)-6-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine

2-Chloro-7-(2-fluorophenyl)-6-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine

Cat. No.: B11209612
M. Wt: 436.9 g/mol
InChI Key: FRNCNCJPTPYWKG-UHFFFAOYSA-N
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Description

2-Chloro-7-(2-fluorophenyl)-6-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a chromeno ring fused with a triazolo and pyrimidine ring system. The presence of chloro, fluorophenyl, and thienyl groups further adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of 2-Chloro-7-(2-fluorophenyl)-6-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-3-formylchromone with 2-fluorobenzylamine and 2-thiophenecarboxylic acid in the presence of a base can lead to the formation of the desired compound. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.

Chemical Reactions Analysis

2-Chloro-7-(2-fluorophenyl)-6-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions.

Scientific Research Applications

2-Chloro-7-(2-fluorophenyl)-6-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine has several scientific research applications:

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-7-(2-fluorophenyl)-6-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Chloro-7-(2-fluorophenyl)-6-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine can be compared with other similar compounds, such as:

    7-(2-Chlorophenyl)-5-(4-fluorophenyl)-4,7-dihydro-1,2,4-triazolo[1,5-A]pyrimidine: This compound has a similar triazolopyrimidine structure but differs in the substitution pattern.

    1-(3-Chloro-4-fluorophenyl)-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid: This compound shares the thienyl and fluorophenyl groups but has a different core structure.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H14ClFN4OS

Molecular Weight

436.9 g/mol

IUPAC Name

4-chloro-11-(2-fluorophenyl)-9-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C22H14ClFN4OS/c23-12-7-8-16-14(10-12)19-18(21(29-16)17-6-3-9-30-17)20(13-4-1-2-5-15(13)24)28-22(27-19)25-11-26-28/h1-11,20-21H,(H,25,26,27)

InChI Key

FRNCNCJPTPYWKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C4=C(C=CC(=C4)Cl)OC3C5=CC=CS5)NC6=NC=NN26)F

Origin of Product

United States

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